3-(3-bromophenyl)propanoic Acid

Description

Properties

IUPAC Name |

3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKWMFSWLCIMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366367 | |

| Record name | 3-(3-bromophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42287-90-1 | |

| Record name | 3-(3-Bromophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-bromophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(3-bromophenyl)propanoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the essential physical and chemical properties of 3-(3-bromophenyl)propanoic acid. The information herein is curated to provide not only precise data but also the experimental context and methodological rationale necessary for its effective application in a laboratory setting.

Introduction

This compound (CAS No. 42287-90-1) is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring, a bromine substituent, and a propanoic acid side chain, makes it a valuable intermediate and building block in organic synthesis. Notably, it has been utilized in the synthesis of complex macrocyclic compounds like phthalocyanines and phthalocyanine-fullerene dyads, which are of interest in materials science and photodynamic therapy.[1][2] A thorough understanding of its physical properties is paramount for its handling, reaction optimization, purification, and formulation. This document provides a detailed examination of these properties, coupled with validated experimental protocols for their determination.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The key identifiers and structural representations for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 42287-90-1 | [4] |

| Molecular Formula | C₉H₉BrO₂ | [4] |

| Molecular Weight | 229.07 g/mol | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CCC(=O)O | [4] |

| InChI Key | DWKWMFSWLCIMKI-UHFFFAOYSA-N | [4] |

The molecule consists of a propane carboxylic acid chain attached at the meta-position of a brominated benzene ring. The presence of the carboxylic acid group imparts acidic properties, while the bromophenyl moiety contributes to its overall lipophilicity and provides a reactive site for further chemical modification.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various physical and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Notes and Rationale | Source(s) |

| Appearance | White to off-white or orange solid/powder | The color variation can be indicative of purity. | [5] |

| Melting Point | 63 - 78 °C | A wide range is reported across various suppliers, which underscores the importance of sample purity. Impurities typically depress and broaden the melting point range. An experimental determination on a new batch is always recommended. | [2][6][5] |

| Boiling Point | ~336 - 376 °C (Predicted/Calculated) | These are estimated values. Due to the high temperature, decomposition may occur. Vacuum distillation would be required for purification. | [7][8] |

| Water Solubility | Insoluble | The hydrophobic bromophenyl group dominates the molecule's character, rendering it insoluble in aqueous media. This is a critical factor for selecting appropriate reaction solvents and analytical methods. | [7] |

| pKa | ~4.58 (Predicted) | This predicted value is typical for a carboxylic acid with an electron-withdrawing group on the aromatic ring, making it slightly more acidic than benzoic acid. This value is crucial for designing extraction procedures and understanding its ionization state at physiological pH. | [7] |

| Density | ~1.531 g/cm³ (Predicted) | This is an estimated value for the solid state. | [7] |

Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges on the validity of the experimental methods used for its determination. This section details robust, step-by-step protocols for measuring key parameters.

Melting Point Determination via Digital Melting Point Apparatus

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance. A digital apparatus like a Mel-Temp provides a controlled heating rate and clear visualization, offering higher precision and safety compared to traditional oil bath methods. A preliminary rapid scan is efficient for estimating the approximate range before a slower, more accurate measurement is performed.[9]

Protocol:

-

Sample Preparation: Place a small amount of finely ground this compound onto a clean, dry watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the closed end.[9]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Measurement: Set a slow ramp rate (1-2 °C/min) and begin heating.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.

-

Verification: Repeat the measurement with a fresh sample to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility Determination via the Shake-Flask Method

Expertise & Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] It involves creating a saturated solution and measuring the concentration of the dissolved solute. Given that this compound is insoluble in water, this protocol is designed for organic solvents. For aqueous systems, a co-solvent system (e.g., DMSO/water) would be necessary, and the results would represent apparent solubility.[10]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired solvent (e.g., methanol, ethyl acetate). The presence of undissolved solid must be visible.[11]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination via Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12] It involves monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point. Due to the compound's poor water solubility, a co-solvent like methanol or acetonitrile is required. The results are then extrapolated to 0% co-solvent to estimate the aqueous pKa.[12]

Protocol:

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a specific volume of a co-solvent/water mixture (e.g., 50:50 methanol:water) to create a solution of known concentration (e.g., 1 mM).[13] An inert salt (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.[3]

-

Titration Setup: Place the solution in a jacketed beaker at constant temperature (e.g., 25 °C) on a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂.[3] Immerse the calibrated pH electrode.

-

Titration: Add small, precise increments of a standardized base titrant (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (dpH/dV) to precisely locate the equivalence point.

Caption: Workflow for pKa Determination.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and quality control. While public databases confirm the existence of spectra for this compound, specific peak data is often proprietary.[4] This section describes the expected spectral features based on the molecule's functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region (δ 7.0-7.5 ppm): Four protons on the benzene ring would appear as complex multiplets. The meta-substitution pattern will lead to distinct signals.

-

Aliphatic Region (δ 2.5-3.0 ppm): Two methylene groups (-CH₂-CH₂-) would likely appear as two distinct triplets, a result of coupling with each other. The -CH₂- group adjacent to the aromatic ring would be slightly downfield from the -CH₂- group adjacent to the carbonyl.

-

Carboxylic Acid (δ 10-12 ppm): A broad singlet corresponding to the acidic proton. This peak may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbon will appear as a single peak in this downfield region.

-

Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted, and its signal intensity may be lower.

-

Aliphatic Carbons (δ ~30-40 ppm): Two signals corresponding to the two methylene carbons in the propyl chain.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Several weaker bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The peaks will be at m/z 228 and 230, with nearly equal intensity.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, loss of 45 amu) and cleavage of the propyl chain.

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory environment.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[4] It may also cause skin and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a ventilated hood when handling the powder.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[2][7]

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally linked to its physical properties. The data and protocols presented in this guide—from its melting point and solubility characteristics to its spectroscopic signature—provide researchers with the necessary foundation to confidently and safely incorporate this compound into their research and development workflows. The emphasis on robust experimental methodology serves to empower scientists to validate these properties in their own laboratories, ensuring data integrity and experimental success.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2063862, this compound. Retrieved January 10, 2026, from [Link]

-

Northern Arizona University. (n.d.). Experiment 1 - Melting Points. Retrieved January 10, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 10, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

-

University of Mustansiriyah. (n.d.). Determination of the melting point. Retrieved January 10, 2026, from [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved January 10, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 10, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 10, 2026, from [Link]

-

Chemcasts. (n.d.). 3-(3-Bromophenyl)propionic acid Chemical Properties. Retrieved January 10, 2026, from [Link]

-

Chemcasts. (n.d.). 3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) Properties. Retrieved January 10, 2026, from [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Propanoic acid, 3-bromo-, ethyl ester [webbook.nist.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. This compound | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 3-(3-Bromophenyl)propionic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chem-casts.com [chem-casts.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 3-(3-bromophenyl)propanoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-bromophenyl)propanoic acid, a valuable building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis strategies, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Core Chemical Identity

This compound is an aromatic carboxylic acid characterized by a propanoic acid chain attached to a benzene ring at the meta position relative to a bromine atom. This specific substitution pattern imparts unique electronic and steric properties that are leveraged in various chemical transformations.

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number, which is 42287-90-1 .[1][2][3]

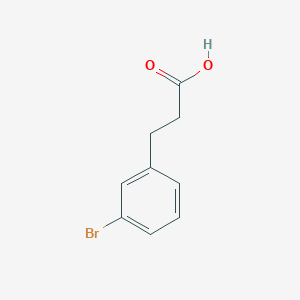

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. These properties influence its solubility, reactivity, and handling procedures.

| Property | Value | Source |

| Molecular Formula | C9H9BrO2 | [2][3][4] |

| Molecular Weight | 229.07 g/mol | [1][5] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 72-76 °C | [5] |

| IUPAC Name | This compound | [4] |

| InChI Key | DWKWMFSWLCIMKI-UHFFFAOYSA-N | [2][5] |

| SMILES | OC(=O)CCc1cccc(Br)c1 | [2][5] |

Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra are proprietary to various suppliers and databases, general information is available. PubChem, for instance, indicates the availability of 13C NMR and IR spectra for this compound.[4]

Synthesis Strategies: A General Approach

The synthesis of 3-(3-halogenophenyl)propionic acids can be achieved through various synthetic routes. A general and adaptable method involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation. This approach offers flexibility in starting materials and can be tailored to specific halogen substitutions.

The following workflow diagram illustrates the key steps in this synthetic pathway.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized representation based on methods for preparing similar halogenated phenylpropanoic acids and should be optimized for specific laboratory conditions.[6]

Step A: Alkylation

-

In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve the 3-bromobenzyl chloride and a malonic ester (e.g., diethyl malonate) in an appropriate solvent.

-

Under controlled temperature conditions, add a base to facilitate the reaction.

-

Allow the reaction to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the intermediate compound, diethyl 2-(3-bromobenzyl)malonate.

Step B: Hydrolysis and Decarboxylation

-

The isolated intermediate is then subjected to acidic hydrolysis, typically using a strong mineral acid like hydrochloric acid.

-

The mixture is heated to a temperature between 120-250 °C to facilitate both the hydrolysis of the ester groups and the subsequent decarboxylation.

-

The reaction progress is monitored until the evolution of carbon dioxide ceases.

-

After cooling, the crude product is isolated. Purification can be achieved by recrystallization from a suitable solvent system to yield the final product, this compound.

Applications in Drug Discovery and Development

While this compound itself may not be an active pharmaceutical ingredient (API), its structural motif is of significant interest in medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, and the carboxylic acid group allows for amide bond formation and other modifications. These features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.

Derivatives of bromophenylpropanoic acid, particularly amino acid variants, have shown promise in several areas of drug discovery.

Caption: Potential applications of the this compound scaffold in drug discovery.

Role in Neuroscience Research

Amino acid derivatives of bromophenylpropanoic acids are being investigated for their potential to modulate neurotransmitter systems.[7] These compounds can serve as precursors for molecules targeting neurological disorders such as depression and anxiety. The bromophenyl group can influence the compound's binding affinity and selectivity for specific receptors or enzymes in the central nervous system.

Utility as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. 3-(4-Bromophenyl)propanoic acid has been identified as a potential PROTAC linker, suggesting that the 3-bromo isomer could also be explored for this application.[8] The propanoic acid moiety can be functionalized to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.

A Versatile Scaffold for Chemical Libraries

The reactive nature of the bromine atom and the carboxylic acid group makes this compound an excellent scaffold for the generation of diverse chemical libraries. Through techniques like parallel synthesis, a wide range of derivatives can be created and screened for biological activity against various therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Generally, it is advised to work in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with significant potential in the realms of organic synthesis and drug discovery. Its well-defined chemical structure and versatile reactivity make it a valuable tool for researchers and scientists. As our understanding of its applications continues to grow, it is poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 42287-90-1. Retrieved from [Link]

-

Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 42287-90-1 [matrix-fine-chemicals.com]

- 3. 3-(3-Bromphenyl)propionsäure, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. This compound | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3-溴苯基)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of 3-(3-bromophenyl)propanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-(3-bromophenyl)propanoic acid in various organic solvents. Solubility is a critical physicochemical parameter that significantly influences the handling, formulation, and efficacy of active pharmaceutical ingredients and research chemicals. This document is intended for researchers, scientists, and drug development professionals, offering both predicted and experimental methodologies for determining and understanding the solubility profile of this compound. We will delve into the physicochemical properties of this compound, present a predicted solubility profile based on calculated lipophilicity (LogP), and provide a detailed, field-proven protocol for the experimental determination of solubility.

Introduction: The Critical Role of Solubility

In the realms of medicinal chemistry, process chemistry, and materials science, the solubility of a compound is a cornerstone of its utility. For this compound, a molecule with potential applications in organic synthesis and as a building block for more complex molecules, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting bioavailability and therapeutic efficacy in drug development.

This guide moves beyond a simple listing of solvents. It aims to provide a deeper understanding of the intermolecular forces at play, enabling researchers to make informed decisions when selecting appropriate solvent systems. By combining theoretical predictions with robust experimental protocols, this document serves as a practical resource for the laboratory professional.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential to predicting its solubility behavior. The principle of "like dissolves like" is governed by the interplay of polarity, hydrogen bonding capability, and molecular size.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Melting Point | 72-76 °C | Sigma-Aldrich |

| Appearance | White to off-white solid | |

| pKa (predicted) | 4.58 ± 0.10 | |

| Water Solubility | Insoluble | |

| SMILES | C1=CC(=CC(=C1)Br)CCC(=O)O | [1] |

The structure of this compound features a moderately nonpolar bromophenyl group and a polar carboxylic acid group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, indicating that solvents capable of hydrogen bonding may enhance solubility.

Predicted Solubility Profile in Organic Solvents

In the absence of extensive experimental data, the octanol-water partition coefficient (LogP) serves as an excellent surrogate for predicting the lipophilicity and, by extension, the solubility of a compound in various organic solvents. A higher LogP value indicates greater lipophilicity and a preference for nonpolar environments.

Using the SMILES string, the predicted LogP for this compound was calculated to be approximately 2.75 . This positive value confirms its lipophilic character and suggests a general preference for organic solvents over water.

The following table provides a predicted solubility profile based on the calculated LogP and the general principle that solvents with polarities that "match" the solute are more effective. The solubility is qualitatively categorized based on the solvent's polarity index.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |

| Hexane | 0.1 | Low | Highly nonpolar solvent, poor match for the polar carboxylic acid group. |

| Toluene | 2.4 | Moderate to High | Aromatic nature may interact favorably with the bromophenyl ring. |

| Diethyl Ether | 2.8 | Moderate | Moderate polarity, can act as a hydrogen bond acceptor. |

| Dichloromethane | 3.1 | Moderate to High | Apolar solvent with some dipole moment, effective for many organic compounds. |

| Ethyl Acetate | 4.4 | High | Good balance of polarity and ability to accept hydrogen bonds. |

| Acetone | 5.1 | High | Polar aprotic solvent, effective at solvating the carboxylic acid group. |

| Ethanol | 4.3 | High | Polar protic solvent, capable of hydrogen bonding with the solute. |

| Methanol | 5.1 | High | Highly polar protic solvent, strong hydrogen bonding capabilities. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

| Water | 10.2 | Insoluble | Highly polar, unable to effectively solvate the nonpolar bromophenyl group. |

Disclaimer: This table represents a predicted solubility profile. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent at a specific temperature. This method is designed to be self-validating by ensuring that equilibrium is reached and that the measurements are accurate.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. The key is to have undissolved solid remaining at equilibrium to ensure saturation. A starting point of ~50 mg in 2 mL of solvent is recommended.

-

Precisely add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Causality: Using an excess of the solid ensures that the solvent becomes fully saturated, which is the definition of solubility at a given temperature. A precise volume of solvent is critical for accurate final concentration calculations.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.

-

Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.

-

-

Sampling and Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Trustworthiness: The filtration step prevents artificially high results from undissolved solid particles. The dilution step is necessary for accurate quantification by most analytical instruments.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Authoritative Grounding: Using a multi-point calibration curve based on accurately prepared standards is a fundamental principle of analytical chemistry that ensures the accuracy and reliability of the final measurement.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and utilizing the predicted solubility profile, researchers can make more informed decisions in their experimental designs. The detailed experimental protocol offers a robust and reliable method for obtaining precise quantitative solubility data, which is invaluable for applications ranging from synthetic chemistry to pharmaceutical formulation. The principles and methodologies outlined herein are intended to empower scientists to effectively work with this and other similar compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Honeywell. (n.d.). Polarity Index. Burdick & Jackson. Retrieved January 10, 2026, from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Showa Denko K.K. Retrieved January 10, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(3-bromophenyl)propanoic acid: Melting and Boiling Point Analysis

This guide provides an in-depth exploration of the melting and boiling points of 3-(3-bromophenyl)propanoic acid, a compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the methodologies for determining these crucial physical properties and their implications in a research and development context.

The Critical Role of Melting and Boiling Points in Pharmaceutical Development

The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical properties that provide critical insights into its purity, stability, and potential behavior during formulation and storage.[1][2] A sharp, well-defined melting point range is often indicative of a pure crystalline substance, whereas a broad melting range can suggest the presence of impurities.[1][3] These impurities can significantly impact the therapeutic efficacy and safety profile of a drug.

Furthermore, these thermal characteristics are pivotal in the early stages of drug development. For instance, the melting point can influence a drug's solubility and dissolution rate, which are key determinants of its bioavailability.[4] A 2014 study highlighted that over 90% of drug-like molecules have melting points within the 50-250°C range, underscoring the importance of this parameter in medicinal chemistry.[5] The boiling point, while less frequently determined for solid compounds that may decompose upon heating, provides valuable information about a substance's volatility and can be critical for purification processes like distillation.[6][7][8]

Physicochemical Properties of this compound

This compound is a solid at room temperature, appearing as a white to orange powder.[9][10] Its key physical properties are summarized in the table below. It is important to note the variability in the reported melting points, which can be attributed to differences in sample purity and the analytical methods employed. The boiling point values are predicted, as is common for compounds that may exhibit thermal decomposition at elevated temperatures.

| Property | Value | Source(s) |

| Melting Point | 63-65 °C | Fisher Scientific[11] |

| 69.0-78.0 °C | Thermo Scientific Chemicals[9][10] | |

| 72-76 °C | Sigma-Aldrich, Chemdad Co.[12][13] | |

| 74 °C | Chemical Entities of Biological Interest (ChEBI) | |

| Boiling Point | 336.3 ± 17.0 °C (Predicted) | Chemdad Co.[13] |

| 375.7 °C (Normal, Predicted) | Mol-Instincts[14] | |

| Molecular Formula | C9H9BrO2 | PubChem[15] |

| Molecular Weight | 229.07 g/mol | PubChem[15] |

| Appearance | White to orange powder | Thermo Scientific Chemicals[9][10] |

| Solubility | Insoluble in water | Fisher Scientific, Chemdad Co.[11][13] |

Experimental Determination of Melting Point

The determination of a precise melting point is a cornerstone of compound characterization. The capillary method is a widely adopted and reliable technique for this purpose.[16]

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus.[3] The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A narrow range (typically 0.5-1.0°C) is indicative of a high degree of purity.[17]

Step-by-Step Protocol for Melting Point Determination using a Digital Apparatus

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Capillary Tube Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[17][18]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a digital melting point apparatus, such as a DigiMelt or Mel-Temp.

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid heating (10-20°C/minute) to get a rough estimate.[18]

-

Accurate Measurement: For a precise determination, set the starting temperature to about 5-10°C below the estimated melting point and use a slow heating rate of approximately 2°C/minute.[18]

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.

-

Repeat for Consistency: It is good practice to perform at least two measurements to ensure the reproducibility of the results.

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

For solid compounds like this compound, which have high predicted boiling points, experimental determination can be challenging due to the risk of decomposition. However, micro-boiling point determination methods can be employed if necessary.

Principle of Micro-Boiling Point Determination

This technique involves heating a small amount of the liquid in a small test tube or fusion tube, into which an inverted, sealed-end capillary tube is placed.[19][20] As the liquid is heated, the air trapped in the capillary expands and escapes. When the boiling point is reached, a continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][20]

Step-by-Step Protocol for Micro-Boiling Point Determination

-

Sample Preparation: Place a small amount (a few milliliters) of the substance (if melted, or a solution in a high-boiling solvent) into a small test tube or fusion tube.

-

Capillary Tube Placement: Place a capillary tube, with one end sealed, open-end down into the liquid in the test tube.[19]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block on a hot plate).[6][19]

-

Heating: Heat the bath slowly and steadily. Observe the inverted capillary tube.

-

Observation of Boiling: Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[20]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][20]

Caption: Logical Flow for Micro-Boiling Point Determination.

Conclusion: Integrating Physicochemical Data into the Drug Development Pipeline

The accurate determination of the melting and boiling points of this compound is not merely an academic exercise. For drug development professionals, this data is a critical input for a variety of models and decisions. It informs predictions of solubility, aids in the design of purification strategies, and serves as a crucial quality control metric to ensure batch-to-batch consistency.[2] As research into derivatives of this and similar compounds continues, a solid foundation of well-characterized physical properties will be indispensable for accelerating the journey from discovery to clinical application.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Lamar University. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-(3-Bromophenyl)propionic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) Properties. Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2009). An interesting relationship between drug absorption and melting point. Journal of medicinal chemistry, 52(10), 3217–3226. [Link]

-

Wang, J., Li, Y., Wang, Y., Zhang, Y., & Li, D. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules (Basel, Switzerland), 25(12), 2859. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Tetko, I. V., Novotarskyi, S., Sushko, I., & Pandey, A. (2014). How accurately can we predict the melting points of drug-like compounds?. Journal of chemical information and modeling, 54(12), 3320–3329. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vernier.com [vernier.com]

- 9. 3-(3-Bromophenyl)propionic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 3-(3-Bromophenyl)propionic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 3-(3-Bromophenyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 12. 3-(3-Bromophenyl)propionic acid 96 42287-90-1 [sigmaaldrich.com]

- 13. 3-(3-Bromophenyl)propionic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. chem-casts.com [chem-casts.com]

- 15. This compound | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. westlab.com [westlab.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. byjus.com [byjus.com]

- 20. Video: Boiling Points - Procedure [jove.com]

A Deep Dive into the Spectroscopic Characterization of 3-(3-bromophenyl)propanoic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction

3-(3-bromophenyl)propanoic acid is a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its structural features, including a substituted benzene ring and a carboxylic acid moiety, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its chemical identity and purity is paramount for its effective application, necessitating a comprehensive spectroscopic analysis. This guide provides an in-depth exploration of the analytical techniques used to elucidate the structure and properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the experimental rationale and data interpretation, empowering users to confidently assess and utilize this compound in their work.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| CAS Number | 42287-90-1 | |

| Melting Point | 72-76 °C | |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, and the carboxylic acid proton.

-

Aromatic Region (δ 7.0-8.0 ppm): The four protons on the brominated benzene ring will exhibit complex splitting patterns due to spin-spin coupling. The substitution pattern (meta) will influence the chemical shifts and coupling constants of these protons.

-

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (-CH₂CH₂-) in the propanoic acid chain will appear as two distinct multiplets. The protons closer to the aromatic ring will be slightly downfield compared to those adjacent to the carbonyl group. They will likely appear as triplets due to coupling with each other.

-

Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxyl group is typically observed as a broad singlet in a downfield region of the spectrum. Its chemical shift can be concentration and solvent-dependent.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

Data Interpretation

The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group will appear at the most downfield chemical shift.[2]

-

Aromatic Carbons (δ ~120-145 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon atom directly bonded to the bromine atom will be influenced by the halogen's electronic effects.

-

Aliphatic Carbons (δ ~25-40 ppm): The two methylene carbons of the propanoic acid chain will appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: FT-IR

A common and effective method for solid samples is the thin solid film technique.[3]

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

-

Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3000 | C-H stretch | Aromatic and Aliphatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| Below 800 | C-Br stretch | Aryl halide |

The broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding between molecules.[1][4] The sharp, strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments.

-

Detection: The positively charged ions are accelerated, separated based on their m/z ratio by a mass analyzer, and detected.

Data Interpretation

The mass spectrum of this compound will provide key structural information.

-

Molecular Ion Peak: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at m/z+2 for the molecule with ⁸¹Br. For C₉H₉⁷⁹BrO₂, the expected m/z is 228, and for C₉H₉⁸¹BrO₂, it is 230.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] The fragmentation of the aromatic ring and the propanoic acid chain will also produce characteristic fragment ions.

Workflow and Data Integration

The comprehensive analysis of this compound involves a synergistic approach where data from multiple spectroscopic techniques are integrated to build a complete structural picture.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The multifaceted spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity, thereby facilitating its successful application in their scientific endeavors. The detailed protocols and interpretation guidelines serve as a practical resource for obtaining and understanding the critical data necessary for advancing research and development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). 3-(3-Bromophenyl)propionic acid. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 3-bromo- [webbook.nist.gov]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

Synthesis of 3-(3-bromophenyl)propanoic acid starting materials

An In-depth Technical Guide to the Synthesis of 3-(3-bromophenyl)propanoic acid

Introduction

This compound is a valuable carboxylic acid derivative widely utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a phenyl ring substituted with a bromine atom and a propanoic acid side chain, offers multiple points for chemical modification. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other transformations.

This guide provides a detailed exploration of two robust and scientifically-validated synthetic pathways to this compound, designed for researchers and professionals in chemical and drug development. The methodologies discussed are selected for their reliability, scalability, and the clarity of their underlying chemical principles. We will delve into the mechanistic details, explain the rationale behind experimental choices, and provide step-by-step protocols for practical implementation.

Synthetic Strategy Overview: Two Primary Pathways

The synthesis of this compound can be efficiently achieved through several routes. This guide will focus on two of the most common and logical approaches, starting from readily available precursors:

-

The Cinnamic Acid Intermediate Pathway: This two-step approach begins with the synthesis of an α,β-unsaturated acid intermediate, 3-(3-bromophenyl)acrylic acid (or 3-bromocinnamic acid), from 3-bromobenzaldehyde. This intermediate is then selectively reduced to yield the desired saturated carboxylic acid. This pathway is advantageous due to the high efficiency of both the initial condensation and the subsequent reduction steps.

-

The Malonic Ester Synthesis Pathway: A classic and highly versatile method for carboxylic acid synthesis, this route utilizes 3-bromobenzyl bromide and diethyl malonate. It constructs the carbon skeleton through nucleophilic substitution, followed by hydrolysis and decarboxylation to furnish the final product. This method is celebrated for its reliability and directness in forming the propanoic acid structure.

Route 1: The Cinnamic Acid Intermediate Pathway

This strategy is executed in two distinct experimental stages: the formation of a carbon-carbon double bond via Knoevenagel condensation, followed by its selective reduction.

Part 1.1: Synthesis of 3-(3-Bromophenyl)acrylic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of cinnamic acid derivatives, malonic acid is an ideal active methylene compound, as the intermediate product readily undergoes decarboxylation under the reaction conditions.[2]

Mechanism Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[1] The base deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting intermediate undergoes dehydration and spontaneous decarboxylation to yield the thermodynamically stable trans-alkene, 3-(3-bromophenyl)acrylic acid.[3]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Bromobenzaldehyde | 185.02 | 18.5 g | 100 | 1.0 |

| Malonic Acid | 104.06 | 12.5 g | 120 | 1.2 |

| Pyridine | 79.10 | 100 mL | - | Solvent |

| Piperidine | 85.15 | 1.0 mL | ~10 | 0.1 (Catalyst) |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (18.5 g, 100 mmol) and malonic acid (12.5 g, 120 mmol).

-

Add pyridine (100 mL) as the solvent, followed by the catalytic amount of piperidine (1.0 mL).

-

Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring for 4-6 hours. Monitor the reaction's progress by observing the evolution of CO2 gas.

-

After completion, cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of cold 10% hydrochloric acid. This will neutralize the pyridine and precipitate the product.

-

Stir the acidic mixture for 15-20 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and pyridine hydrochloride.

-

Dry the crude 3-(3-bromophenyl)acrylic acid in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part 1.2: Reduction of 3-(3-Bromophenyl)acrylic Acid

The selective reduction of the carbon-carbon double bond in the cinnamic acid derivative, without affecting the aromatic ring or the carboxylic acid group, is crucial. Catalytic hydrogenation is the method of choice for this transformation. Palladium on activated carbon (Pd/C) is a highly effective catalyst for hydrogenating double bonds under mild conditions.[4] Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a base, is a practical alternative to using pressurized hydrogen gas.[5]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-(3-Bromophenyl)acrylic Acid | 227.05 | 22.7 g | 100 | Substrate |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - | Catalyst (approx. 2 wt%) |

| Ethanol | 46.07 | 200 mL | - | Solvent |

| Hydrogen Gas (H₂) | 2.02 | - | - | Balloon or Parr apparatus |

Procedure:

-

In a hydrogenation flask or a suitable pressure vessel (e.g., a Parr shaker), dissolve 3-(3-bromophenyl)acrylic acid (22.7 g, 100 mmol) in ethanol (200 mL).

-

Carefully add 10% Pd/C catalyst (0.5 g) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

-

Seal the vessel and purge it several times with nitrogen gas before evacuating and backfilling with hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions at atmospheric pressure).

-

Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be recrystallized from heptane or a similar solvent if needed.

Route 2: The Malonic Ester Synthesis Pathway

The malonic ester synthesis is a cornerstone of organic chemistry for preparing carboxylic acids.[6] It involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent thermal decarboxylation of the resulting malonic acid derivative.[7]

Mechanism Rationale: The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[6] This enolate acts as a nucleophile and attacks the electrophilic carbon of 3-bromobenzyl bromide in an Sₙ2 reaction, forming a C-C bond.[8] The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis (saponification) to convert the two ester groups into carboxylic acids. The intermediate, a substituted malonic acid, is unstable to heat and readily undergoes decarboxylation upon gentle warming to yield the final product.[6]

Experimental Protocol: Malonic Ester Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Step A: Alkylation | ||||

| Diethyl malonate | 160.17 | 17.6 g | 110 | 1.1 |

| Sodium Ethoxide (NaOEt) | 68.05 | 7.5 g | 110 | 1.1 |

| 3-Bromobenzyl bromide | 249.94 | 25.0 g | 100 | 1.0 |

| Absolute Ethanol | 46.07 | 200 mL | - | Solvent |

| Step B: Hydrolysis & Decarboxylation | ||||

| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 300 | 3.0 |

| Water | 18.02 | 100 mL | - | Solvent |

| Concentrated HCl | 36.46 | As needed | - | For acidification |

Procedure:

Step A: Alkylation

-

In a dry 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or use commercially available sodium ethoxide (7.5 g, 110 mmol) in ethanol (150 mL).

-

To the stirred ethoxide solution, add diethyl malonate (17.6 g, 110 mmol) dropwise at room temperature.

-

After the addition is complete, add a solution of 3-bromobenzyl bromide (25.0 g, 100 mmol) in 50 mL of absolute ethanol dropwise over 30 minutes.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and pour it into 500 mL of water. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(3-bromobenzyl)malonate. This intermediate is often used directly in the next step without further purification.

Step B: Saponification and Decarboxylation

-

Transfer the crude diethyl 2-(3-bromobenzyl)malonate to a round-bottom flask. Add a solution of sodium hydroxide (12.0 g, 300 mmol) in water (100 mL) and ethanol (50 mL) to facilitate dissolution.

-

Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the esters.

-

After cooling, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of water.

-

Wash the aqueous solution with a small amount of diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify by the slow addition of concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid intermediate may precipitate.

-

Gently heat the acidified mixture to 60-80°C. Vigorous evolution of CO₂ will occur as the malonic acid derivative decarboxylates. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Cool the mixture to room temperature, which should cause the final product, this compound, to precipitate or separate as an oil.

-

Extract the product into diethyl ether (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product. Purify by recrystallization or distillation if necessary.

Conclusion

Both the Cinnamic Acid Intermediate Pathway and the Malonic Ester Synthesis Pathway offer effective and reliable methods for preparing this compound. The choice between them may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The Knoevenagel/hydrogenation route is an elegant two-step process that is often high-yielding, while the malonic ester synthesis represents a classic, robust, and highly generalizable approach to carboxylic acid synthesis. By understanding the mechanisms and procedural details outlined in this guide, researchers can confidently synthesize this important chemical intermediate for application in drug discovery and materials science.

References

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Chemical Methodologies. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

-

Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Study.com. (n.d.). Show how you would use the malonic synthesis to make the following compounds. Retrieved from [Link]

-

Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bepls.com [bepls.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nacatsoc.org [nacatsoc.org]

- 5. chemmethod.com [chemmethod.com]

- 6. askthenerd.com [askthenerd.com]

- 7. homework.study.com [homework.study.com]

- 8. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to 3-(3-bromophenyl)propanoic Acid: Discovery, History, and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-bromophenyl)propanoic acid, a halogenated aromatic carboxylic acid with significant applications as a versatile building block in organic synthesis and drug discovery. This document delves into the historical context of its synthesis, detailed physicochemical properties, a critical analysis of established and modern synthetic protocols, and its role as a key intermediate in the development of pharmacologically active molecules. The guide is structured to offer not just procedural details but also the underlying chemical principles and strategic considerations that guide the synthesis and application of this important compound.

Introduction and Physicochemical Properties

This compound, identified by the CAS number 42287-90-1, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a bromine atom at the meta position of the phenyl ring and a propanoic acid side chain, imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the carboxylic acid functional group allows for a variety of chemical transformations, including esterification, amidation, and reduction, while the carbon-bromine bond serves as a handle for cross-coupling reactions and other carbon-carbon bond-forming strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 42287-90-1 | [1][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [1] |

| Melting Point | 72-76 °C | [1] |

| Boiling Point | 336.3±17.0 °C (Predicted) | |

| Density | 1.531±0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Insoluble in water | |

| InChI Key | DWKWMFSWLCIMKI-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC(=C1)Br)CCC(=O)O |

Discovery and Historical Context

While a singular, definitive "discovery" paper for this compound is not readily apparent in a survey of early chemical literature, its synthesis and study are a logical progression from foundational work on related phenylpropanoic acids and their halogenated derivatives in the late 19th and early 20th centuries. The exploration of such compounds was driven by an interest in understanding the effects of substituents on the reactivity of aromatic systems and in the development of new synthetic methodologies.

Early synthetic approaches to related brominated phenylpropanoic acids often involved the addition of hydrogen bromide to cinnamic acids.[4] Although this method primarily yields the β-bromo isomer (3-bromo-3-phenylpropanoic acid), it highlights the early focus on the halogenation of unsaturated precursors.

The evolution of synthetic organic chemistry provided more controlled and regioselective methods for the preparation of compounds like this compound. The development of reactions that allowed for the construction of the propanoic acid side chain onto a pre-functionalized aromatic ring, or the selective bromination of a phenylpropanoic acid derivative, were crucial for accessing the specific substitution pattern of the target molecule.

A significant milestone in the synthesis of halogenated phenylpropanoic acids was the development of multi-step synthetic sequences that offered greater control over the final product's structure. A notable example is the method described in a Chinese patent, which employs a malonic ester synthesis approach.[5] This method, which involves the reaction of a substituted benzyl halide with a malonic ester followed by hydrolysis and decarboxylation, represents a more modern and versatile strategy for the preparation of 3-(3-halogenophenyl)propanoic acids.[5] This approach allows for the introduction of the halogen at a specific position on the aromatic ring prior to the construction of the acid side chain, ensuring high regioselectivity.

Synthetic Methodologies: A Comparative Analysis